

A Comparative Guide to Wofasteril and Glutaraldehyde for Medical Device Sterilization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wofasteril*

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The sterilization of medical devices is a critical process in preventing healthcare-associated infections. The choice of a sterilant depends on various factors, including its antimicrobial efficacy, compatibility with device materials, and safety for healthcare personnel. This guide provides an objective comparison of two commonly used chemical sterilants: **Wofasteril**, a peracetic acid-based formulation, and glutaraldehyde. The information presented is supported by experimental data to aid in the selection of the most appropriate sterilization method for specific medical devices.

Performance Comparison at a Glance

Feature	Wofasteril (Peracetic Acid-based)	Glutaraldehyde
Mechanism of Action	Oxidation of cellular components	Alkylation and cross-linking of proteins and nucleic acids
Antimicrobial Spectrum	Broad: bactericidal, virucidal, fungicidal, and sporicidal	Broad: bactericidal, virucidal, fungicidal, and sporicidal
Contact Time for Sterilization	Generally shorter	Longer, often requiring hours for sporicidal activity
Material Compatibility	Good with many plastics and stainless steel; can be corrosive to some metals like copper and brass	Excellent with a wide range of materials, including metals, plastics, and rubber
Safety Concerns	Irritant to skin, eyes, and respiratory system; less toxic than glutaraldehyde	Toxic, irritant, and a known sensitizer; requires strict ventilation and handling protocols
Environmental Impact	Decomposes into harmless byproducts (acetic acid, water, and oxygen)	Requires specific disposal procedures due to its toxicity

Antimicrobial Efficacy: A Quantitative Analysis

The effectiveness of a sterilant is determined by its ability to eliminate various types of microorganisms. The following tables summarize the comparative efficacy of **Wofasteril** (represented by its active ingredient, peracetic acid) and glutaraldehyde against bacteria, viruses, and bacterial spores.

Table 1: Bactericidal Activity

Microorganism	Wofaste		Log Reduction	Glutaraldehyde Concentration	Contact Time	Log Reduction	Reference
	ril (Peracet- ic Acid)	Contact Time					
Staphylococcus aureus	0.25%	10 min	Complete elimination	2%	30 min	Complete elimination	[1]
Pseudomonas aeruginosa	Not Specified	Not Specified	Not Specified	2%	20-90 min	High-level disinfection	[2]
Enterococcus faecalis	50%	Not Specified	Complete eradication	2%	4 hours	Complete eradication	[3]

Table 2: Virucidal Activity

Virus	Peracetic Acid Concentration		Contact Time	Log Reduction	Glutaraldehyde Concentration	Contact Time	Log Reduction	Reference
	Concentration	Time						
Adenovirus	400 ppm	5 min	≥ 4	Not Specified	Not Specified	Not Specified	Not Specified	[4]
Murine Norovirus	400 ppm	5 min	≥ 4	Not Specified	Not Specified	Not Specified	Not Specified	[4]
Poliovirus	1500 ppm at 35°C	5 min	≥ 4	Not Specified	Not Specified	Not Specified	Not Specified	[4]

Table 3: Sporicidal Activity

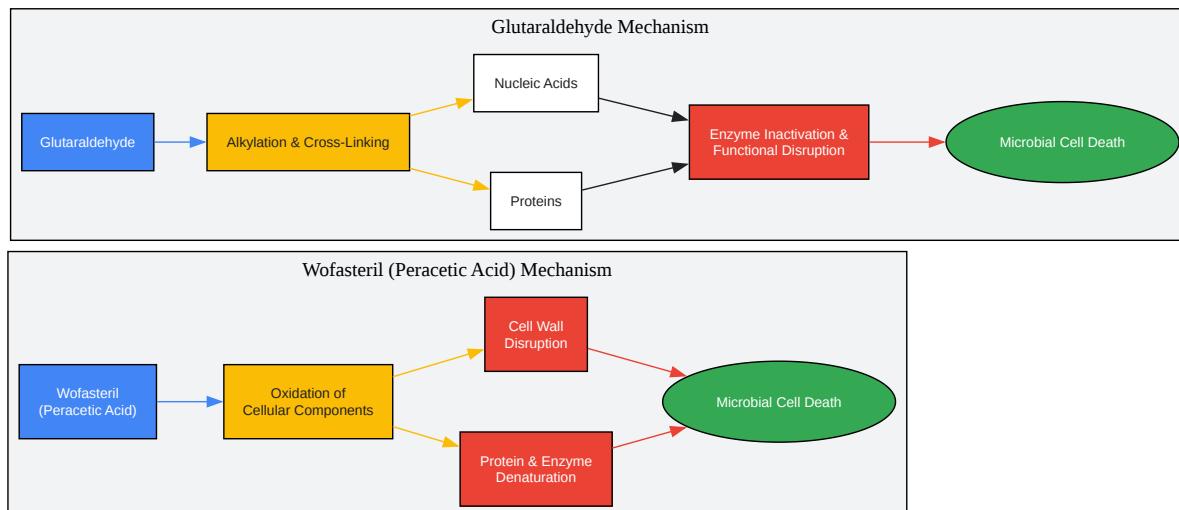
Microorganism	Wofasteril		Glutaraldehyde		Contact Time	Log Reduction	Reference
	(Peracetic Acid)	Contact Time	Concentration	Concentration			
Bacillus atrophaeus spores	0.2%	40 min	6-7	2.0%	Not Specified	Effective	[5]
Bacillus subtilis spores	Not Specified	Not Specified	Not Specified	2%	10 hours	Effective (0/60 carriers showed growth)	[6]
Clostridium sporogenes spores	Not Specified	Not Specified	Not Specified	2%	10 hours	Effective (2/60 carriers showed growth)	[6]

Mechanisms of Action

The distinct antimicrobial activities of **Wofasteril** and glutaraldehyde stem from their different chemical interactions with microbial cells.

Wofasteril (Peracetic Acid): The primary mode of action for peracetic acid is oxidation. It denatures proteins, disrupts the cell wall, and oxidizes sulfhydryl and disulfide bonds in proteins and enzymes.[7][8] This broad-based oxidative damage leads to rapid cell death.

Glutaraldehyde: Glutaraldehyde acts as an alkylating agent. Its two aldehyde groups react with and cross-link amine groups in proteins and nucleic acids.[1] This cross-linking inactivates enzymes and disrupts cellular function, ultimately leading to cell death.



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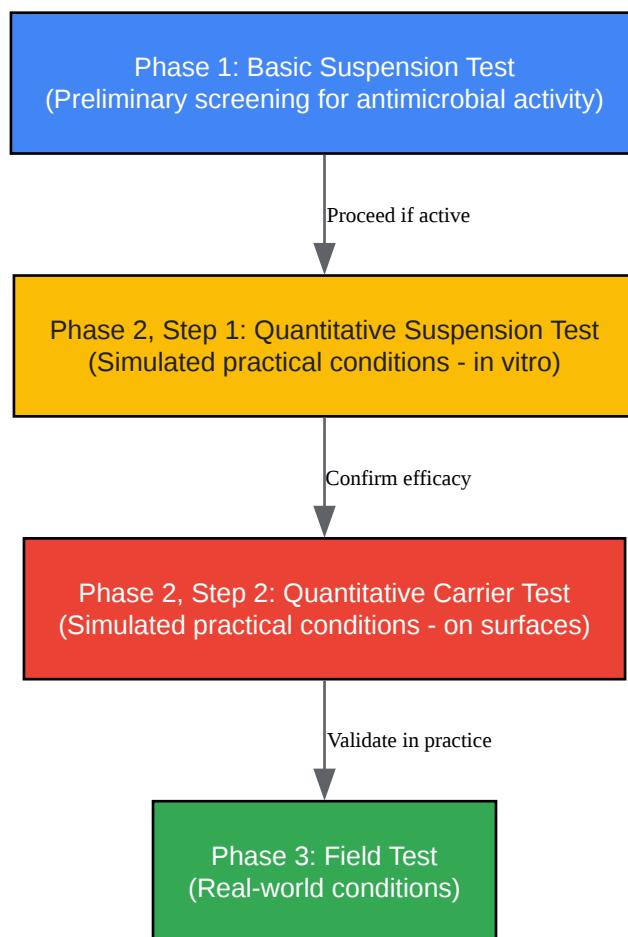
Figure 1: Mechanisms of action for **Wofasteril** and glutaraldehyde.

Experimental Protocols

The evaluation of sterilant efficacy follows standardized procedures to ensure reproducibility and comparability of results. The European Standard EN 14885 provides a framework for testing chemical disinfectants and antiseptics.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Experimental Workflow

The testing of disinfectants typically follows a phased approach as outlined in EN 14885.[\[10\]](#)



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Figure 2: Phased approach for disinfectant efficacy testing.

Bactericidal Activity Testing (based on EN 1276)

- Preparation of Test Organisms: Cultures of the specified bacteria (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*) are grown to a logarithmic phase.[\[14\]](#)
- Preparation of Disinfectant Solutions: The sterilant is diluted to the desired test concentrations.
- Test Procedure: A standardized volume of the bacterial suspension is mixed with a volume of the disinfectant solution. The mixture is maintained at a specified temperature for a defined contact time.

- Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by adding a suitable neutralizer.
- Enumeration of Survivors: The number of surviving bacteria is determined by plating the neutralized mixture onto a suitable growth medium.
- Calculation of Log Reduction: The log reduction in viable counts is calculated by comparing the number of surviving bacteria in the test mixture to the initial number of bacteria in the control. A log reduction of ≥ 5 is typically required to demonstrate bactericidal efficacy.

Virucidal Activity Testing (based on EN 14476)

- Preparation of Virus Stock: A high-titer stock of the test virus (e.g., Adenovirus, Poliovirus) is prepared.
- Test Procedure: The virus stock is mixed with the disinfectant solution and incubated for a specific contact time at a controlled temperature.
- Infectivity Assay: The mixture is then serially diluted and used to infect susceptible host cells. The viral titer is determined by observing the cytopathic effect (CPE) or by other quantitative methods.
- Calculation of Log Reduction: The reduction in viral titer is calculated by comparing the titer of the disinfectant-treated virus to that of the control. A log reduction of ≥ 4 is generally required to claim virucidal activity.^[4]

Sporicidal Activity Testing (based on AOAC Sporicidal Activity Test)

- Preparation of Spore Suspension: A suspension of bacterial spores (e.g., *Bacillus subtilis*, *Clostridium sporogenes*) is prepared and standardized.
- Inoculation of Carriers: Sterile carriers (e.g., porcelain penicylinders) are inoculated with the spore suspension and dried.
- Exposure to Sterilant: The inoculated carriers are immersed in the sterilant solution for the specified contact time.

- Neutralization and Culture: The carriers are then transferred to a suitable culture medium containing a neutralizer to inactivate the sterilant.
- Incubation and Observation: The cultures are incubated and observed for growth. The absence of growth indicates that the spores have been killed. The test is typically performed with a large number of carriers (e.g., 60), and failure is determined by the number of carriers showing growth.[\[6\]](#)

Material Compatibility

The compatibility of a sterilant with the materials of a medical device is crucial to prevent damage and ensure the longevity of the equipment.

Wofasteril (Peracetic Acid): Generally compatible with stainless steel and various plastics. However, it can be corrosive to certain metals such as copper, brass, and bronze. The corrosive effects can be mitigated by using buffered formulations and controlling the pH.

Glutaraldehyde: Exhibits excellent compatibility with a wide range of materials, including metals, plastics, rubber, and lensed instruments.[\[15\]](#) However, glutaraldehyde can fixate proteins, potentially making the cleaning of blood and other organic matter more difficult if not thoroughly removed prior to sterilization.

Material Compatibility Testing Protocol

- Material Selection: Samples of materials commonly used in medical devices are selected.
- Exposure Cycles: The material samples are subjected to repeated cycles of immersion in the sterilant solution, simulating multiple sterilization processes.
- Evaluation: After a predetermined number of cycles, the samples are visually inspected for any changes, such as corrosion, discoloration, cracking, or swelling. Physical properties, such as tensile strength or flexibility, may also be measured.

Safety and Handling

Wofasteril (Peracetic Acid): While considered environmentally friendly due to its decomposition into harmless byproducts, peracetic acid is a strong irritant to the skin, eyes, and respiratory

system.[16][17] Adequate ventilation and personal protective equipment (PPE), including gloves and eye protection, are necessary.

Glutaraldehyde: Poses significant health risks, including severe irritation to the eyes, skin, and respiratory tract.[18] It is also a known sensitizer, meaning repeated exposure can lead to allergic reactions, including occupational asthma. Strict adherence to safety protocols, including the use of fume hoods or well-ventilated areas and appropriate PPE, is mandatory.

Conclusion

Both **Wofasteril** and glutaraldehyde are effective broad-spectrum sterilants for medical devices. **Wofasteril**, with its active ingredient peracetic acid, offers the advantage of shorter cycle times and environmentally friendly byproducts. However, its material compatibility, particularly with certain metals, needs careful consideration. Glutaraldehyde provides excellent material compatibility but requires longer contact times for sporicidal action and poses more significant health and safety concerns for healthcare workers.

The selection between these two sterilants should be based on a thorough risk assessment that considers the specific medical device's material composition, the required level of sterility, the operational workflow, and the safety of the personnel involved. The experimental data and protocols presented in this guide provide a foundation for making an informed decision.

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- To cite this document: BenchChem. [A Comparative Guide to Wofasteril and Glutaraldehyde for Medical Device Sterilization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#wofasteril-vs-glutaraldehyde-for-sterilizing-medical-devices>]

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